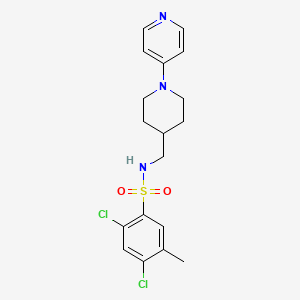

2,4-ジクロロ-5-メチル-N-((1-(ピリジン-4-イル)ピペリジン-4-イル)メチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21Cl2N3O2S and its molecular weight is 414.35. The purity is usually 95%.

BenchChem offers high-quality 2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング

鈴木・宮浦 (SM) カップリングは、強力な遷移金属触媒による炭素-炭素結合形成反応です。穏和な反応条件と官能基耐性により、広く応用されています。SM カップリングでは、ホウ素試薬が重要な役割を果たします。特に、有機ホウ素試薬はパラジウムとトランスメタル化され、新しい炭素-炭素結合を形成します。 対象の化合物は、SM カップリング反応でホウ素試薬として機能することができます .

スクシнимиドの合成

化合物 2 は、新規なスクシнимиドの合成のための合成子として注目されています。 これらのスクシнимиドは、潜在的に生物活性を持つ可能性があります .

抗リーシュマニア活性と抗マラリア活性

分子ドッキング研究により、この化合物はより優れた抗リーシュマニア活性を示すことが示されています。 さらに、関連する誘導体(化合物 14 および 15)は、マラリア寄生虫である Plasmodium berghei に対して有意な阻害効果を示しました .

2-クロロ-5-メチル-4-ピペリジン-1-イル-ピリミジンの合成

この化合物は、ピペリジンと反応して、医薬品化学で潜在的な用途を持つ 2-クロロ-5-メチル-4-ピペリジン-1-イル-ピリミジンを生成することができます .

作用機序

Target of Action

It’s known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that indole derivatives, which share structural similarities with the compound, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets in a manner that leads to these effects.

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The compound may similarly affect multiple pathways, leading to downstream effects consistent with its biological activities.

Result of Action

Given the diverse biological activities of similar compounds, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生化学分析

Biochemical Properties

. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the dichloro, methyl, and sulfonamide groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2,4-dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide at different dosages in animal models have not been reported . Future studies could provide insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

生物活性

2,4-Dichloro-5-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This sulfonamide derivative exhibits various pharmacological effects, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C19H21Cl2N3O3S

- Molecular Weight : 426.36 g/mol

- Key Functional Groups :

- Dichlorobenzene

- Sulfonamide

- Piperidine and pyridine moieties

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the sulfonamide linkage .

- Introduction of the dichloro and methyl groups .

- Attachment of the piperidine and pyridine substituents .

The synthetic route may involve standard organic reactions such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The biological activity is often evaluated using the cup plate method at concentrations as low as 1 µg/mL.

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| 2,4-Dichloro Compound | E. coli | 15 mm |

| 2,4-Dichloro Compound | S. aureus | 18 mm |

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The compound has been reported to interact with various biomolecules affecting inflammatory pathways. In experimental models, it has been shown to reduce perfusion pressure and coronary resistance in isolated rat hearts, indicating potential cardiovascular benefits .

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact with specific protein targets involved in disease pathways. For example, docking simulations with calcium channel proteins indicate a favorable binding affinity, which could correlate with its biological effects .

Case Studies

- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on coronary perfusion pressure in rat models. The results indicated that certain derivatives significantly reduced perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .

- Antimicrobial Screening : Another study focused on synthesizing related compounds and evaluating their antimicrobial efficacy against common pathogens. The findings highlighted that modifications in the sulfonamide structure could enhance activity against resistant strains .

特性

IUPAC Name |

2,4-dichloro-5-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O2S/c1-13-10-18(17(20)11-16(13)19)26(24,25)22-12-14-4-8-23(9-5-14)15-2-6-21-7-3-15/h2-3,6-7,10-11,14,22H,4-5,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPDWIBYQVSDHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。